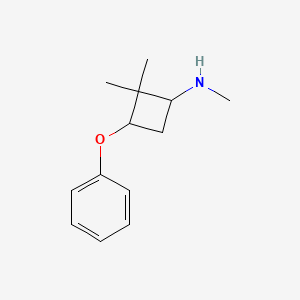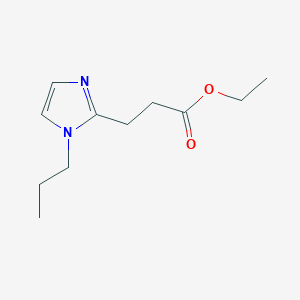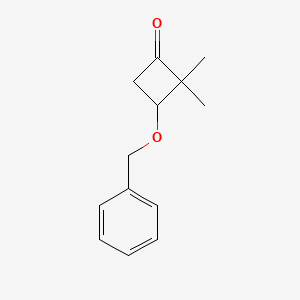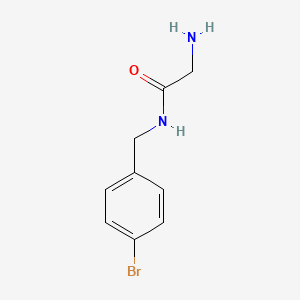
2-Amino-N-(4-Brombenzyl)-acetamid
Übersicht
Beschreibung
2-Amino-N-(4-bromo-benzyl)-acetamide is an organic compound with the molecular formula C9H11BrN2O It is a derivative of acetamide, where the acetamide group is substituted with a 4-bromo-benzyl group and an amino group
Wissenschaftliche Forschungsanwendungen
2-Amino-N-(4-bromo-benzyl)-acetamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. It can be used as a building block for the synthesis of bioactive molecules.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or nanomaterials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(4-bromo-benzyl)-acetamide typically involves the reaction of 4-bromo-benzylamine with chloroacetamide in the presence of a base. The reaction proceeds through nucleophilic substitution, where the amino group of 4-bromo-benzylamine attacks the carbonyl carbon of chloroacetamide, resulting in the formation of the desired product.
Starting Materials: 4-bromo-benzylamine, chloroacetamide
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, at a temperature range of 50-70°C. A base such as sodium hydroxide or potassium carbonate is used to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of 2-Amino-N-(4-bromo-benzyl)-acetamide can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same starting materials and reaction conditions as described above, but with optimized parameters for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-N-(4-bromo-benzyl)-acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The bromine atom in the 4-bromo-benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds.
Wirkmechanismus
The mechanism of action of 2-Amino-N-(4-bromo-benzyl)-acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The amino and bromo groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
2-Amino-N-(4-bromo-benzyl)-acetamide can be compared with other similar compounds, such as:
2-Amino-N-(4-chloro-benzyl)-acetamide: Similar structure but with a chlorine atom instead of bromine.
2-Amino-N-(4-fluoro-benzyl)-acetamide: Similar structure but with a fluorine atom instead of bromine.
2-Amino-N-(4-methyl-benzyl)-acetamide: Similar structure but with a methyl group instead of bromine.
The uniqueness of 2-Amino-N-(4-bromo-benzyl)-acetamide lies in the presence of the bromine atom, which can influence its reactivity and interactions in chemical and biological systems.
Eigenschaften
IUPAC Name |
2-amino-N-[(4-bromophenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c10-8-3-1-7(2-4-8)6-12-9(13)5-11/h1-4H,5-6,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLAOJKDINCIHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


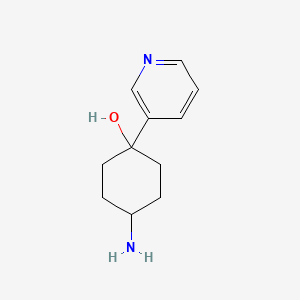
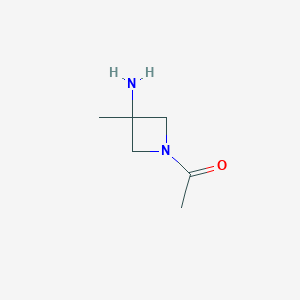


![3-{[4-(diethoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}pyridine](/img/structure/B1528508.png)
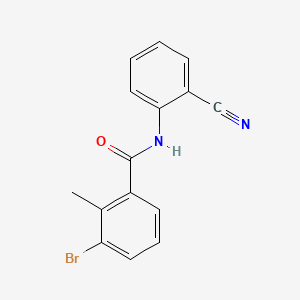
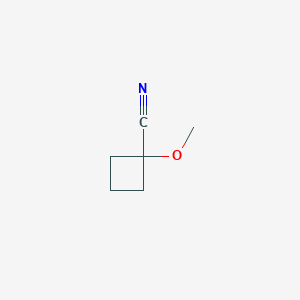
![2-Bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1528514.png)
![5-Bromo-3-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B1528516.png)
